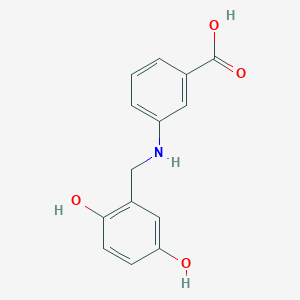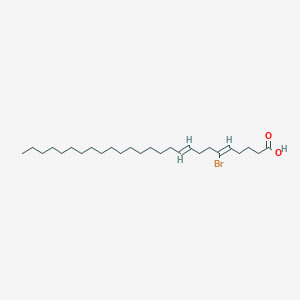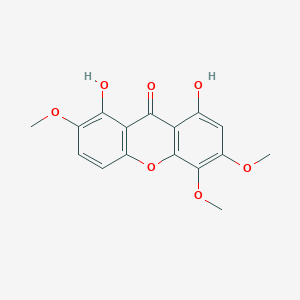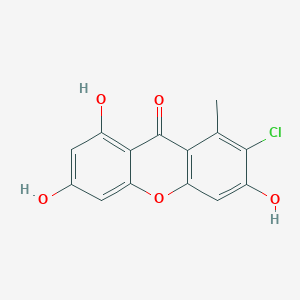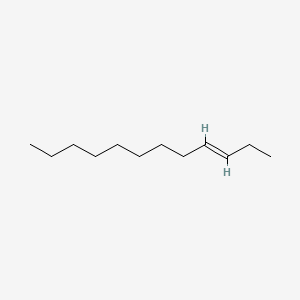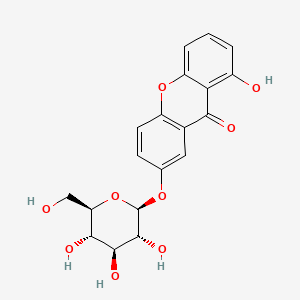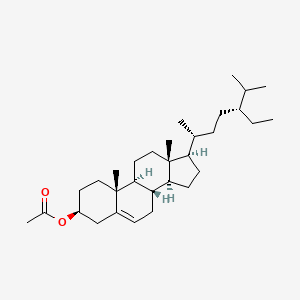
beta-Sitosterol acetate
Vue d'ensemble
Description
L'acétate de sitostéryle, également connu sous le nom d'acétate de β-sitostérol, est un ester de stérol dérivé du β-sitostérol. C'est un composé naturel présent dans diverses sources végétales, notamment les fruits, les légumes, les noix et les graines. L'acétate de sitostéryle est connu pour ses bienfaits potentiels pour la santé et est souvent utilisé dans les compléments alimentaires et les produits pharmaceutiques en raison de ses propriétés anti-inflammatoires, antioxydantes et hypolipidémiante .
Mécanisme D'action
Target of Action
Beta-Sitosterol acetate primarily targets cholesterol in the human body . It competes with cholesterol for absorption due to their structural similarity . This competition leads to a reduced absorption of dietary cholesterol, ultimately lowering LDL cholesterol levels . This compound also targets Mitogen-activated protein kinase 3 (MAPK3) and Poly [ADP-ribose] polymerase-1 (PARP1) in the context of epithelial ovarian cancer .
Mode of Action
This compound interacts with its targets and brings about significant changes. It inhibits the absorption of cholesterol, thereby helping to maintain a healthy cholesterol balance in the body . In the context of cancer, this compound shows a strong affinity towards MAPK3 and PARP1, forming multiple bonds with these targets .
Biochemical Pathways
Beta-Sitosterol is biosynthesized in plants via the mevalonic acid pathway . It has been found to affect various biochemical pathways. For instance, it has been reported to inhibit the production of IL-8 in HT29 cells stimulated by TNF-α . It also inhibits vascular adhesion molecule 1 and intracellular adhesion molecule 1 expression in TNF-α-stimulated human aortic endothelial cells .
Pharmacokinetics
The pharmacokinetics of Beta-Sitosterol have been well-studied . Despite its high consumption in a vegetarian diet, it is very less absorbed . This is primarily due to its competition with cholesterol for absorption .
Result of Action
The action of this compound results in various molecular and cellular effects. It helps reduce LDL cholesterol levels in the body . It also exhibits various pharmacological activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by several environmental factors. For instance, its bioavailability can be influenced by factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acétate de sitostéryle peut être synthétisé par acétylation du β-sitostérol. Le processus implique généralement la réaction du β-sitostérol avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine ou l'acide sulfurique. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation .
Méthodes de production industrielles : En milieu industriel, l'acétate de sitostéryle est produit par extraction du β-sitostérol à partir de sources végétales, suivie de son acétylation. Le processus d'extraction implique une extraction par solvant, où les matières végétales sont traitées avec des solvants tels que l'hexane ou l'éthanol pour isoler le β-sitostérol. Le β-sitostérol isolé est ensuite soumis à une acétylation à l'aide d'anhydride acétique et d'un catalyseur. Le produit final est purifié par distillation ou chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : L'acétate de sitostéryle subit diverses réactions chimiques, notamment :
Oxydation : L'acétate de sitostéryle peut être oxydé pour former la sitostérol-cétone en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction de l'acétate de sitostéryle peut produire du sitostérol en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs en conditions anhydres.
Substitution : Divers nucléophiles tels que l'hydroxylamine, l'hydrazine et les amines en conditions douces à modérées.
Principaux Produits :
Oxydation : Sitostérol-cétone.
Réduction : Sitostérol.
Substitution : Dérivés de sitostérol avec différents groupes fonctionnels.
4. Applications de la Recherche Scientifique
L'acétate de sitostéryle a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de stérol et comme étalon en chimie analytique pour l'identification et la quantification des stérols.
Biologie : Étudié pour son rôle dans la structure et la fonction de la membrane cellulaire, ainsi que pour ses effets sur les voies de signalisation cellulaire.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, antioxydantes et hypolipidémiante. Il est également étudié pour son rôle potentiel dans la prévention et le traitement du cancer.
Industrie : Utilisé dans la formulation de compléments alimentaires, d'aliments fonctionnels et de cosmétiques en raison de ses effets bénéfiques sur la santé.
5. Mécanisme d'Action
L'acétate de sitostéryle exerce ses effets par le biais de diverses cibles moléculaires et voies :
Métabolisme du cholestérol : Il inhibe l'absorption du cholestérol dans les intestins, ce qui entraîne une diminution du taux de cholestérol sanguin.
Effets anti-inflammatoires : Il module les voies inflammatoires en inhibant la production de cytokines et d'enzymes pro-inflammatoires.
Activité antioxydante : Il piège les radicaux libres et améliore l'activité des enzymes antioxydantes, protégeant les cellules des dommages oxydatifs.
Applications De Recherche Scientifique
Sitosteryl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives and as a standard in analytical chemistry for the identification and quantification of sterols.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cholesterol-lowering properties. It is also studied for its potential role in cancer prevention and treatment.
Industry: Used in the formulation of dietary supplements, functional foods, and cosmetics due to its beneficial health effects.
Comparaison Avec Des Composés Similaires
L'acétate de sitostéryle est similaire à d'autres esters de stérol, tels que :
Acétate de campestéryle : Un autre ester de stérol avec des propriétés hypolipidémiante et anti-inflammatoires similaires.
Acétate de stigmastéryle : Connu pour ses effets antioxydants et anti-inflammatoires.
Acétate d'ergostéryle : Étudié pour son rôle potentiel dans la santé osseuse et la fonction immunitaire.
Unicité : L'acétate de sitostéryle est unique en raison de sa forte abondance dans les sources végétales et de ses bienfaits pour la santé bien documentés. Sa capacité à abaisser le taux de cholestérol et ses propriétés anti-inflammatoires et antioxydantes en font un composé précieux à la fois dans la recherche et l'industrie.
Propriétés
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOIPCULUXTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
915-05-9 | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which natural sources has β-sitosterol acetate been isolated?
A1: β-Sitosterol acetate has been found in various plant species. Research highlights its presence in the stem bark of Salix tetrasperma Roxb. (Salicaceae) [], the stems of Alyxia sinensis [], and the leaves of Manglietia glauca [].
Q2: What is the chemical structure and formula of β-sitosterol acetate?
A2: β-Sitosterol acetate is a sterol ester. While the provided abstracts don't explicitly state the molecular formula and weight, they confirm its identification through spectroscopic analyses including MS, 1D NMR (¹H and ¹³C), and 2D NMR (H-H COSY, HSQC, and HMBC) [, , ]. These techniques are standard for elucidating the structure of organic compounds.
Q3: What biological activities have been associated with β-sitosterol acetate?
A3: While β-sitosterol acetate itself wasn't specifically tested, the methanolic extract of Salix tetrasperma Roxb., from which β-sitosterol acetate was isolated, displayed significant anti-inflammatory activity in a rat hind paw oedema model []. This suggests that β-sitosterol acetate, along with other constituents, might contribute to this observed effect.
Q4: What analytical techniques are employed to identify and quantify β-sitosterol acetate in natural extracts?
A4: Gas chromatography-mass spectrometry (GC/MS) is a key technique used to identify and quantify β-sitosterol acetate in complex mixtures extracted from plants like Manglietia glauca leaves and Notopterygium incisum roots [, ]. This technique allows for separation of different compounds within the extract followed by their identification and quantification based on their mass spectral fingerprints.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


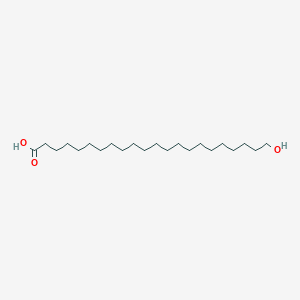
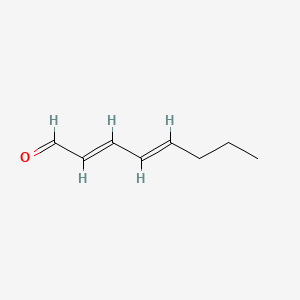
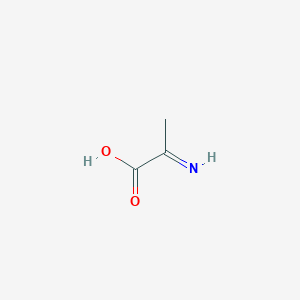
![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)
